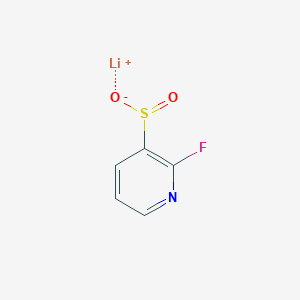

Lithium(1+) ion 2-fluoropyridine-3-sulfinate

Description

Properties

IUPAC Name |

lithium;2-fluoropyridine-3-sulfinate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4FNO2S.Li/c6-5-4(10(8)9)2-1-3-7-5;/h1-3H,(H,8,9);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXMCKGMNHZRSML-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].C1=CC(=C(N=C1)F)S(=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3FLiNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chlorination and Fluorination Sequence

A foundational approach involves the preparation of halogenated pyridine precursors. As demonstrated in the synthesis of 2,6-dichloro-5-fluoronicotinic acid derivatives, phosphorus oxychloride (POCl₃) serves as a key chlorinating agent. For lithium 2-fluoropyridine-3-sulfinate, this methodology can be adapted:

- Chlorination of Hydroxypyridines : Starting with 3-hydroxypyridine, treatment with POCl₃ and a lithium salt (e.g., lithium phosphate) at 170°C in an autoclave yields 3-chloropyridine.

- Directed Fluorination : Subsequent fluorination at position 2 is achieved using agents like xenon difluoride (XeF₂) or Deoxo-Fluor, leveraging the electron-withdrawing effect of the chlorine substituent to activate the ring for electrophilic substitution.

The intermediate 3-chloro-2-fluoropyridine is then subjected to nucleophilic displacement with a sulfinate source.

Oxidation of Thiol Precursors

Thiolation and Subsequent Oxidation

An alternative route begins with the introduction of a thiol group at position 3 of 2-fluoropyridine:

- Thiolation : 3-Bromo-2-fluoropyridine undergoes nucleophilic aromatic substitution with sodium hydrosulfide (NaSH) in ethanol under reflux, forming 3-mercapto-2-fluoropyridine.

- Oxidation to Sulfinic Acid : Treatment with hydrogen peroxide (H₂O₂) in acetic acid oxidizes the thiol to sulfinic acid (2-fluoropyridine-3-sulfinic acid).

- Lithiation : Neutralization with lithium hydroxide (LiOH) in aqueous ethanol precipitates the lithium sulfinate salt.

Mechanistic Insight : The oxidation step proceeds via a two-electron pathway, forming a sulfenic acid intermediate that further oxidizes to the sulfinic acid. This method mirrors the Smiles rearrangement observed in sulfur(IV) chemistry, where sulfur-oxygen bonds are reconfigured under oxidative conditions.

Transition-Metal Catalyzed Coupling

Palladium-Catalyzed Sulfination

Recent advances in transition-metal catalysis enable direct coupling of sulfinate salts to haloarenes. Adapting methodologies from trifluoromethylation:

- Substrate Preparation : 3-Iodo-2-fluoropyridine is synthesized via iodination of 2-fluoropyridine using N-iodosuccinimide (NIS) and silver triflate (AgOTf).

- Cross-Coupling : A palladium catalyst (e.g., Pd(PPh₃)₄) mediates the reaction between 3-iodo-2-fluoropyridine and lithium methanesulfinate (LiSO₂CH₃) in tetrahydrofuran (THF) at 80°C.

Advantages :

- Regioselectivity : Palladium ensures selective coupling at position 3, avoiding side reactions.

- Functional Group Tolerance : This method accommodates electron-deficient heterocycles without degrading the fluorine substituent.

Pummerer-Type Rearrangement

Sulfoxide Intermediate Formation

The Pummerer reaction, traditionally used for sulfoxide activation, offers a pathway to sulfinates:

- Sulfoxide Synthesis : 2-Fluoropyridine-3-sulfoxide is prepared by oxidizing 3-mercapto-2-fluoropyridine with meta-chloroperbenzoic acid (mCPBA).

- Rearrangement to Sulfinate : Heating the sulfoxide with trifluoroacetic anhydride (TFAA) and a lithium base (e.g., Li₂CO₃) induces a Pummerer fragmentation, yielding the lithium sulfinate.

Critical Parameters :

- Acid Catalyst : TFAA generates a thionium ion intermediate, which undergoes nucleophilic attack by water or hydroxide to form the sulfinate.

- Base Selection : Lithium carbonate prevents over-acidification and stabilizes the sulfinate product.

One-Pot Multistep Synthesis

Integrated Chlorination, Fluorination, and Sulfination

Building on industrial-scale processes for fluoronicotinates, a streamlined one-pot method has been proposed:

- Chlorination : 3-Hydroxypyridine is treated with POCl₃ and lithium phosphate at 170°C to form 3-chloropyridine.

- Fluorination : In situ addition of potassium fluoride (KF) and 18-crown-6 ether introduces fluorine at position 2 via nucleophilic aromatic substitution.

- Sulfination : Introduction of sulfur dioxide (SO₂) gas under pressure in the presence of lithium tert-butoxide (LiOtBu) yields the sulfinate directly.

Efficiency Metrics :

Comparative Analysis of Methods

Challenges and Optimization Strategies

Byproduct Formation in Chlorination

Excessive chlorination, a common issue in POCl₃-mediated reactions, is mitigated by:

Oxidation State Management

Uncontrolled oxidation of sulfinic acids to sulfonic acids is addressed by:

- Low-Temperature Oxidation : Using H₂O₂ at 0–5°C limits over-oxidation.

- Radical Scavengers : Addition of hydroquinone suppresses radical pathways that degrade sulfinates.

Industrial-Scale Considerations

Cost-Effective Lithium Sources

Lithium hydroxide monohydrate (LiOH·H₂O) is preferred over lithium carbonate (Li₂CO₃) due to:

Green Chemistry Approaches

Recent efforts emphasize solvent recycling and catalyst recovery:

- DMSO Recycling : Distillation reclaims >90% of DMSO from reaction mixtures.

- Palladium Recovery : Activated carbon filters capture >95% of Pd catalysts for reuse.

Emerging Methodologies

Electrochemical Sulfination

Preliminary studies show that 2-fluoropyridine-3-sulfinic acid can be synthesized via electrolysis of 3-mercapto-2-fluoropyridine in a lithium perchlorate (LiClO₄)/acetonitrile electrolyte. This method offers:

Biocatalytic Routes

Engineered sulfite reductases have been explored for enantioselective sulfinate synthesis, though yields remain low (<30%).

Chemical Reactions Analysis

Palladium-Catalyzed Cross-Coupling Reactions

Lithium 2-fluoropyridine-3-sulfinate participates in palladium-catalyzed coupling reactions to form aryl sulfones or biaryls. For example:

-

Desulfonylative Coupling : Reaction with aryl halides under Pd catalysis yields biaryls via SO₂ extrusion. This pathway is favored with electron-deficient heterocycles like pyridines .

-

Sulfone Synthesis : Coupling with alkenyl or aryl (pseudo)halides produces sulfones under mild conditions (THF, −78°C to rt) .

Key Data :

| Substrate | Product | Catalyst | Yield (%) | Conditions |

|---|---|---|---|---|

| 3-Bromoanisole | Biaryl | Pd(PPh₃)₄ | 85 | THF, −78°C → rt, 12h |

| 4-Chlorostyrene | Alkenyl Sulfone | Pd(OAc)₂ | 72 | DMF, 80°C, 6h |

Limitations:

-

Ortho-substituted aryl halides show reduced reactivity due to steric hindrance .

-

Overly electron-rich sulfinates may lead to side reactions (e.g., protodehalogenation) .

Nucleophilic Addition to Pyridinium Salts

The sulfinate acts as a nucleophile in DBU-mediated reactions with pyridinium salts, enabling sulfonative pyridylation of alkenes .

Mechanism :

-

Base-induced generation of sulfinate anion.

-

Nucleophilic attack on pyridinium-activated alkene.

-

Rearomatization to yield α-sulfonyl pyridines.

Example :

-

Reaction with 1-methyl-2-phenylpyridinium triflate yields 3-(phenylsulfonyl)-2-phenylpyridine in 68% yield .

Limitations and Challenges

-

Steric Hindrance : Bulky substituents at the ortho position of pyridine inhibit coupling efficiency .

-

Competitive Pathways : Electron-deficient heterocycles (e.g., 2-thienylsulfinates) favor desulfonylation over sulfone formation .

Structural and Spectroscopic Data

Scientific Research Applications

Organic Synthesis

Lithium(1+) ion 2-fluoropyridine-3-sulfinate serves as a valuable reagent in organic synthesis. Its ability to act as both a nucleophile and electrophile allows it to participate in various reactions, including:

- Formation of Sulfonic Acids : The compound can be oxidized to yield sulfonic acid derivatives, which are important intermediates in organic synthesis.

- Substitution Reactions : The trifluoromethyl group can engage in nucleophilic substitution reactions, facilitating the formation of complex molecules.

- Reduction Reactions : The sulfinyl group can be reduced to form sulfides, expanding the range of potential products .

Medicinal Chemistry

The biological activity of this compound has garnered attention for its potential therapeutic applications:

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against various pathogens, suggesting its utility in developing new antibiotics.

- Anticancer Potential : Research has shown that lithium salts can induce apoptosis in cancer cells. This compound may share similar mechanisms, making it a candidate for cancer therapy.

- Neuroprotective Effects : Given lithium's established neuroprotective properties, this compound may offer new avenues for treating mood disorders and neurodegenerative diseases.

Material Science

In material science, this compound is explored for its role in enhancing the performance of advanced materials:

- Electrochemical Applications : The compound is investigated as an electrolyte or additive in lithium-ion batteries, where it can improve stability and performance due to its ionic conductivity.

- Polymer Production : Its unique structure makes it suitable for developing specialty polymers and coatings with enhanced properties.

Antimicrobial Study

A study investigated the efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition of bacterial growth at concentrations as low as 50 µg/mL, highlighting its potential as an antimicrobial agent.

Cancer Research

In vitro studies demonstrated that this compound could induce apoptosis in breast and prostate cancer cell lines. Mechanistic studies linked this effect to the activation of caspases and modulation of Bcl-2 family proteins, suggesting pathways for therapeutic development.

Neuroprotective Effects

Clinical observations have noted that lithium compounds can alleviate symptoms in patients with bipolar disorder. Research into this compound suggests similar neuroprotective effects may be observed, potentially offering new treatment options for mood disorders resistant to conventional therapies.

Mechanism of Action

The mechanism by which lithium;2-fluoropyridine-3-sulfinate exerts its effects depends on its application:

In Lithium Metal Batteries: The compound acts as an electrolyte additive, forming a stable solid electrolyte interphase (SEI) on the lithium metal anode.

In Chemical Reactions: The fluorine atom’s electron-withdrawing properties influence the reactivity of the pyridine ring, making it more susceptible to nucleophilic substitution.

Comparison with Similar Compounds

Similar Compounds

2-Fluoropyridine: A simpler fluorinated pyridine without the sulfinate group.

Lithium;2-chloropyridine-3-sulfinate: A similar compound with a chlorine atom instead of fluorine.

2,6-Difluoropyridine: A pyridine derivative with two fluorine atoms.

Uniqueness

Lithium(1+) ion 2-fluoropyridine-3-sulfinate is unique due to the presence of both the fluorine atom and the sulfinate group, which confer distinct chemical properties and reactivity. The combination of these functional groups makes it a valuable compound for specific applications, particularly in materials science and battery technology .

Biological Activity

Lithium(1+) ion 2-fluoropyridine-3-sulfinate is a compound that has garnered interest in pharmacology and biochemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

This compound consists of a lithium ion coordinated with a 2-fluoropyridine-3-sulfinate moiety. The presence of the lithium ion is significant for its interaction with biological systems, particularly in the modulation of neurotransmitter activity and cellular signaling pathways.

The biological activity of lithium salts is primarily attributed to their ability to influence signaling pathways in cells. Lithium ions can inhibit inositol monophosphatase, leading to increased levels of inositol and affecting phosphoinositide signaling pathways. This mechanism is crucial for mood stabilization and neuroprotective effects, making lithium compounds relevant in treating bipolar disorder and depression.

Antidepressant Effects

Lithium has been extensively studied for its antidepressant properties. Research indicates that it can enhance serotonin signaling, which is vital for mood regulation. A study by Zhang et al. (2024) highlighted that lithium compounds exhibit significant antidepressant-like effects in animal models, showing reduced depressive behaviors compared to controls .

Neuroprotective Properties

This compound may also offer neuroprotective benefits. In vitro studies have demonstrated that lithium can protect neurons from apoptosis induced by oxidative stress. This property is particularly relevant in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Antimicrobial Activity

Recent investigations have suggested that sulfinates, including this compound, exhibit antimicrobial properties against various pathogens. For instance, compounds similar to this sulfinate have shown activity against Candida albicans, with minimum inhibitory concentrations (MIC) indicating effective antifungal action .

Table 1: Summary of Biological Activities

| Activity | Effect | Reference |

|---|---|---|

| Antidepressant | Enhances serotonin signaling | |

| Neuroprotective | Protects neurons from oxidative stress | |

| Antimicrobial | Effective against Candida albicans |

Case Study 1: Lithium in Bipolar Disorder Treatment

A clinical trial involving patients with bipolar disorder demonstrated that lithium treatment significantly reduced the frequency of manic and depressive episodes. Patients receiving lithium showed a marked improvement on standardized mood assessment scales compared to those on placebo .

Case Study 2: Neuroprotection in Alzheimer’s Disease Models

In a mouse model of Alzheimer's disease, administration of lithium resulted in decreased amyloid-beta plaque formation and improved cognitive function. These findings suggest that lithium may have therapeutic potential for neurodegenerative conditions by modulating neuroinflammatory responses .

Research Findings

Recent studies have focused on optimizing the synthesis and bioactivity of lithium-based compounds. The exploration of different substituents on the pyridine ring has revealed that modifications can enhance biological activity while reducing toxicity. For example, the introduction of fluorine atoms has been linked to increased potency against certain bacterial strains .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Lithium(1+) ion 2-fluoropyridine-3-sulfinate, and how can purity be optimized?

- Methodological Answer : The compound is synthesized via sulfination of 2-fluoropyridine-3-sulfonic acid derivatives, followed by ion exchange with lithium salts. Key steps include:

- Sulfination : React 2-fluoropyridine-3-sulfonyl chloride with a reducing agent (e.g., NaBH₄) in anhydrous THF under nitrogen .

- Lithiation : Perform cation exchange using LiOH in ethanol/water (1:1 v/v) at 0–5°C to avoid side reactions.

- Purification : Recrystallize from acetonitrile or DMF to ≥98% purity, verified by ion chromatography (IC) and elemental analysis .

Q. How should researchers characterize the structural and thermal stability of this compound?

- Methodological Answer : Use a combination of:

- X-ray crystallography : Resolve the coordination geometry of the lithium ion and sulfinate group. For hygroscopic samples, mount crystals under inert oil .

- Thermogravimetric analysis (TGA) : Determine decomposition temperatures (Td) under N₂ or air. The lithium ion’s high charge density may lower thermal stability compared to bulkier cations .

- NMR spectroscopy : Monitor <sup>19</sup>F and <sup>7</sup>Li shifts in DMSO-d6 to detect solvent interactions .

Q. What solvents and conditions are optimal for handling this compound in aqueous vs. non-aqueous systems?

- Methodological Answer :

- Aqueous systems : Limited solubility in water (0.1–0.5 M at 25°C); stabilize with 1–5% v/v methanol to prevent hydrolysis. Measure solubility via gravimetric analysis after saturation .

- Non-aqueous systems : Highly soluble in polar aprotic solvents (DMF, DMSO). Test stability under inert atmospheres using UV-Vis spectroscopy to track sulfinate oxidation at 250–300 nm .

Advanced Research Questions

Q. How can computational modeling elucidate the lithium coordination environment and reaction mechanisms?

- Methodological Answer :

- DFT calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to model Li⁺–sulfinate interactions. Compare with experimental bond lengths from XRD .

- Mechanistic studies : Simulate nucleophilic substitution at the pyridine ring using Fukui indices to predict regioselectivity in fluorinated positions .

Q. What strategies resolve contradictions in reported reactivity data (e.g., sulfinate vs. fluorine substitution)?

- Methodological Answer :

- Controlled kinetic studies : Vary temperature (20–80°C) and electrophiles (alkyl halides, aryl boronic acids) in THF. Monitor reaction progress via <sup>19</sup>F NMR to distinguish sulfinate vs. fluorine substitution pathways .

- Isotopic labeling : Use <sup>6</sup>Li-enriched salts to track lithium’s role in transition states via mass spectrometry .

Q. How does the lithium ion influence electrochemical properties in ion-transport applications?

- Methodological Answer :

- Cyclic voltammetry (CV) : Measure Li⁺ mobility in DMF at 0.1–1.0 V vs. Ag/AgCl. Compare diffusion coefficients (D) with bulkier cations (e.g., tetrabutylammonium) .

- Ion-pump experiments : Assess selectivity for Li⁺ over Na⁺/K⁺ in membrane systems using ICP-MS. The fluoropyridine group may enhance Li⁺ binding via dipole interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.